3-Adamantanyl-2-oxopropyl acetate

Description

Historical Context and Significance of Adamantane (B196018) in Chemical Research

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon that stands out for its remarkable thermal stability and rigid, diamond-like structure, earning it the nickname "diamondoid". First isolated from petroleum in 1933, its unique cage-like structure, composed of three fused cyclohexane (B81311) rings in the chair conformation, has captivated chemists for decades. ontosight.ai The discovery and subsequent synthesis of adamantane opened up a new area of research into polyhedral organic compounds. ontosight.ai Its rigid framework has been widely incorporated into polymers to enhance their thermal stability and in the development of thermally stable lubricants. ontosight.ai Furthermore, the lipophilic nature of the adamantane cage has made it a valuable pharmacophore in medicinal chemistry, leading to the development of several drugs. cas.cz

Overview of the 3-Adamantanyl-2-oxopropyl Acetate (B1210297) Structure within Complex Organic Molecules

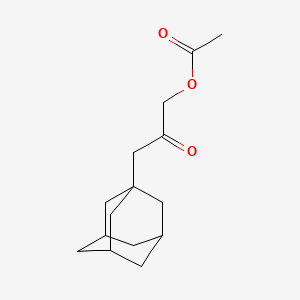

The molecule 3-Adamantanyl-2-oxopropyl acetate, with the chemical formula C₁₅H₂₂O₃, features a central propan-2-one (acetone) unit. sigmaaldrich.com One of the methyl groups of the acetone (B3395972) core is substituted with an adamantane cage at the 1-position, while the other methyl group is functionalized with an acetate group. This arrangement results in a molecule with a bulky, non-polar adamantyl group at one end and a more polar acetate group at the other, bridged by a ketone functionality.

The ketone group (C=O) is a fundamental functional group in organic chemistry, characterized by a carbonyl carbon double-bonded to an oxygen atom. researchgate.net The polarity of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is the primary determinant of its reactivity. libretexts.org Similarly, the acetate group (-OCOCH₃) is an ester of acetic acid and is known for its role as a leaving group in various reactions and as a protecting group in organic synthesis.

Rationale for Academic Investigation of this Compound Class

The academic interest in compounds like this compound stems from the interplay of its constituent parts. The bulky adamantane group can exert significant steric hindrance, influencing the reactivity of the adjacent ketone. This steric shielding can lead to unusual selectivity in chemical reactions compared to less hindered ketones. Furthermore, the presence of two distinct functional groups, a ketone and an ester, opens up possibilities for selective chemical transformations. Researchers might investigate, for example, whether one group can be reacted selectively while the other remains intact. The compound can also serve as a model system to study the electronic effects of the adamantyl group on the carbonyl functionality.

Scope and Limitations of the Research Outline (Excluding Prohibited Information)

This article focuses exclusively on the chemical and academic aspects of this compound. The content is structured to provide a comprehensive overview of its chemical nature, potential synthesis, and reactivity based on established principles of organic chemistry and data from related compounds. Information regarding dosage, administration, safety profiles, or adverse effects is strictly excluded as this article is intended for a scientific and academic audience interested in the chemical properties of the compound. The information presented is based on available scientific literature and chemical databases, with the understanding that detailed experimental data for this specific compound is limited.

Compound Data

| Property | Value | Source |

| Chemical Name | acetic acid 3-adamantan-1-yl-2-oxo-propyl ester | sigmaaldrich.com |

| CAS Number | 303797-29-7 | sigmaaldrich.com |

| Molecular Formula | C₁₅H₂₂O₃ | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(1-adamantyl)-2-oxopropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-10(16)18-9-14(17)8-15-5-11-2-12(6-15)4-13(3-11)7-15/h11-13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIHZFDMOUZVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Adamantanyl 2 Oxopropyl Acetate

Reactivity of the Adamantane (B196018) Cage Structure

The adamantane moiety is a rigid, thermodynamically stable tricyclic alkane. nih.gov Its structure provides two types of carbon-hydrogen bonds: tertiary C-H bonds at the four bridgehead positions and secondary C-H bonds at the six methylene (B1212753) bridges. nih.gov The reactivity of this cage is largely dominated by reactions that proceed via radical or carbocation intermediates, which exhibit unique stability. nih.gov

Reactions at Tertiary and Secondary Carbon Positions

The functionalization of the adamantane core typically occurs at the C-H bonds. The tertiary bridgehead positions are generally more reactive than the secondary positions, a preference attributed to the greater stability of a tertiary carbocation or radical intermediate compared to a secondary one. cuni.czscispace.com

Oxidation reactions are a common method for functionalizing the adamantane cage. For instance, oxidation with ruthenium tetroxide (RuO₄) has been shown to selectively oxidize the tertiary C-H bond to form 1-adamantanol (B105290) in high yield, with no reaction observed at the secondary carbons. scispace.com This selectivity is proposed to occur via a mechanism involving hydride abstraction and the formation of a stable tertiary carbocation intermediate. scispace.com

In contrast, some radical-based reactions can lead to functionalization at both tertiary and secondary positions. Metal-free oxidative carbonylation using DTBP as an initiator can produce adamantyl esters at both sites, though with a preference for the tertiary position. nih.gov Similarly, photocatalytic methods using decatungstate catalysts can generate adamantyl radicals that react with carbon monoxide, leading to a mixture of 1- and 2-substituted ketone products. nih.gov

| Reaction Type | Reagents | Position(s) Functionalized | Major Product(s) | Reference |

|---|---|---|---|---|

| Oxidation | RuO₄, NaIO₄ | Tertiary | 1-Adamantanol | scispace.com |

| Oxidative Carbonylation | NHPI, O₂, CO | Tertiary & Secondary | 1-Adamantanecarboxylic acid, 2-Adamantanone | nih.gov |

| Photocatalytic Carbonylation | TBADT, UV light, CO | Tertiary & Secondary | Mixture of 1- and 2-adamantyl ketones | nih.gov |

Functional Group Interconversions on the Adamantyl Moiety

Functional group interconversions allow for the transformation of an initial functional group on the adamantane scaffold into a different one, expanding synthetic possibilities. wikipedia.orgsolubilityofthings.com These transformations are crucial for synthesizing more complex adamantane derivatives from simpler, more readily available precursors. solubilityofthings.com

A common starting point for these interconversions is 1-adamantanol, which can be prepared by the direct oxidation of adamantane. cuni.cz The hydroxyl group can be converted into a variety of other functionalities. For example, treatment with halogenating agents can produce haloadamantanes. cuni.cz These halides, such as 1-bromoadamantane (B121549), are versatile intermediates themselves. They can participate in reactions to form C-C bonds, such as the reaction with isopropenyl acetate (B1210297) in the presence of manganese and iron catalysts to yield 1-(2-oxopropyl)adamantane. researchgate.net

Another key intermediate, 1-adamantanecarboxylic acid, can be synthesized via oxidation of adamantane. nih.govwho.int This carboxylic acid can then be transformed into other derivatives. For instance, it can be converted to an acyl chloride, which can then undergo further reactions to form amides or esters. who.int These step-by-step modifications, where one functional group is replaced by another, are fundamental in the synthesis of complex molecules. vanderbilt.edu

Reactivity of the 2-Oxopropyl Acetate Functional Groups

The 2-oxopropyl acetate side chain contains three distinct reactive sites: the ketone carbonyl group, the ester functionality, and the α-carbon adjacent to the ketone.

Reactions Involving the Ketone Carbonyl Group (e.g., nucleophilic additions)

The ketone's carbonyl group is electrophilic and susceptible to nucleophilic attack. This reactivity is central to many transformations of the side chain. One notable reaction is the nucleophilic addition of organometallic reagents, such as Grignard reagents (e.g., methylmagnesium iodide), to the ketone. This reaction converts the ketone into a tertiary alcohol. researchgate.net

Another example involves the reaction with phosphorus ylides or related reagents. In a multi-component reaction, the ketone of 2-oxopropyl acetate can react with N-isocyaniminotriphenylphosphorane in the presence of a carboxylic acid. researchgate.net The reaction is believed to start with the nucleophilic addition of the phosphorane to the ketone, ultimately leading to the formation of highly substituted 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

Reduction of the ketone is also a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 3-adamantanyl-2-hydroxypropyl acetate.

Reactions Involving the Ester Functionality (e.g., hydrolysis, transesterification)

The ester group of 3-adamantanyl-2-oxopropyl acetate can undergo nucleophilic acyl substitution. The two primary reactions of this type are hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed. smolecule.comresearchgate.net Acid-catalyzed hydrolysis, typically carried out in the presence of water and a strong acid, yields acetic acid and 3-adamantanyl-2-oxopropan-1-ol. google.com Alkaline hydrolysis, using a base like sodium hydroxide, produces an acetate salt and the same alcohol product. researchgate.net

Transesterification: This reaction involves the exchange of the alkoxy group of the ester. smolecule.com By reacting this compound with a different alcohol in the presence of an acid or base catalyst, a new ester can be formed along with acetic acid. For instance, reaction with methanol (B129727) would yield methyl 3-adamantanyl-2-oxopropanoate. Isopropenyl acetate, a related compound, is noted for its utility in transesterification reactions, which proceed irreversibly due to the tautomerization of the enol leaving group to acetone (B3395972). researchgate.net

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst | 3-Adamantanyl-2-oxopropan-1-ol + Acetic Acid | google.com |

| Alkaline Hydrolysis | H₂O, NaOH | 3-Adamantanyl-2-oxopropan-1-ol + Sodium Acetate | researchgate.net |

| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | New Ester (3-Adamantanyl-2-oxopropyl R'-oate) + Acetic Acid | researchgate.netsmolecule.com |

Alpha-Functionalization of the Ketone Moiety (e.g., enolate chemistry)

The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.comyoutube.com This enolate is a key intermediate for forming new C-C bonds at the α-position. libretexts.org

Alkylation: The enolate can react with electrophiles like alkyl halides in an SN2 reaction. libretexts.org For example, after forming the enolate of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), subsequent reaction with an alkyl halide (e.g., methyl iodide) would yield 3-adamantanyl-3-methyl-2-oxopropyl acetate. The use of a strong base like LDA ensures complete conversion to the enolate, preventing self-condensation reactions. masterorganicchemistry.com

Aldol (B89426) and Claisen-type Reactions: The enolate can also act as a nucleophile towards other carbonyl compounds. Intramolecular aldol reactions are possible in related systems, such as 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones, where the enolate of the oxopropyl group attacks one of the ring carbonyls. acs.org While not directly intramolecular for this compound, its enolate could react with an external aldehyde or ketone in a crossed aldol reaction.

Interplay Between Adamantane and Acetate/Ketone Moieties in Reactivity

The adamantane moiety, a diamondoid hydrocarbon, imparts significant steric bulk and lipophilicity to the molecule. Its rigid, three-dimensional structure can influence the approach of reagents to the reactive centers of the acetate and ketone groups. This steric hindrance can dictate the regioselectivity and stereoselectivity of reactions.

The β-keto ester portion of the molecule is a versatile functional group known for its ability to undergo a variety of reactions. The acidic α-proton between the two carbonyl groups can be readily removed by a base to form a stabilized enolate. This enolate is a key intermediate in many carbon-carbon bond-forming reactions. The ketone and ester carbonyls themselves are electrophilic centers susceptible to nucleophilic attack.

The acetate group, while generally less reactive than the β-keto ester system, can participate in transformations such as hydrolysis or transesterification under appropriate conditions. rsc.org Its presence adds another layer of functionality to the molecule, potentially allowing for sequential or orthogonal chemical modifications.

Catalytic Applications in Chemical Transformations

While specific catalytic applications for this compound are not extensively reported, its structural motifs suggest a range of potential uses in catalysis, both as a substrate and as a ligand precursor.

The ability of the β-keto ester to be functionalized under catalytic conditions makes this molecule a valuable building block. For example, enantioselective catalytic reactions, such as asymmetric Michael additions or alkylations, could be employed to introduce chirality into the molecule. researchgate.net The resulting chiral, adamantane-containing products could be of interest in medicinal chemistry due to the favorable pharmacokinetic properties often associated with the adamantane cage.

The adamantyl group itself is used in the design of catalysts and ligands. researchgate.net Its steric bulk can be exploited to create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction. This compound could serve as a precursor for the synthesis of novel adamantyl-containing ligands. For instance, the ketone functionality could be transformed into an amino group, which could then be incorporated into a pincer-type ligand or a bidentate phosphine (B1218219) ligand.

The combination of the rigid adamantane scaffold and the versatile β-keto ester functionality in this compound presents a platform for the development of new catalytic transformations and the synthesis of novel molecules with potential applications in materials science and medicinal chemistry.

Synthesis and Characterization of Derivatives and Analogs of 3 Adamantanyl 2 Oxopropyl Acetate

Structural Modifications of the Adamantane (B196018) Scaffold

Introduction of Additional Functionalities

The introduction of additional functional groups onto the adamantane scaffold is a key strategy for creating derivatives with tailored properties. The inherent stability of the adamantane cage allows for a variety of chemical transformations. researchgate.net Common modifications include the introduction of hydroxyl, amino, and halogen groups at the bridgehead positions of the adamantane nucleus. These functional groups not only alter the polarity and reactivity of the molecule but also serve as handles for further chemical conjugations.

Research has demonstrated that the functionalization of the adamantane core can be achieved through various synthetic routes. For instance, electrophilic substitution reactions can introduce bromine atoms, which can then be displaced by other nucleophiles to yield a range of derivatives. researchgate.net The strategic placement of these functionalities can lead to the formation of di- and polysubstituted adamantane derivatives, further expanding the chemical space of these compounds. acs.org

Homo- and Nor-Adamantane Analogs

Expanding or contracting the adamantane cage to create homo- and nor-adamantane analogs, respectively, represents another significant area of structural modification. wikipedia.org Homoadamantane contains an additional methylene (B1212753) group, resulting in a larger, more flexible cage structure, while noradamantane has one less, leading to a more compact and strained system. nih.gov

Variations of the 2-Oxopropyl Acetate (B1210297) Side Chain

The 2-oxopropyl acetate side chain offers multiple sites for chemical modification, including the ester and ketone functionalities. Altering these groups can fine-tune the electronic and steric properties of the side chain, which in turn can affect the molecule's interactions with biological targets or its chemical reactivity. researchgate.net

Alterations of the Ester Group

Modifications of the ester group in the 2-oxopropyl acetate side chain can be achieved through standard esterification and transesterification reactions. Replacing the acetate with other carboxylates, such as longer chain alkanoates, benzoates, or functionalized carboxylates, can introduce a wide range of chemical diversity. These alterations can impact the molecule's solubility, hydrolytic stability, and potential for hydrogen bonding.

For example, the synthesis of a series of N-substituted phthalimides from 1-adamantane-methanol highlights the feasibility of introducing bulky and functionalized ester groups. researchgate.net While not directly on the 2-oxopropyl side chain, this demonstrates the chemical tractability of modifying ester linkages on adamantane derivatives.

Modifications of the Ketone Group

The ketone group in the 2-oxopropyl acetate side chain is a versatile functional group that can undergo a variety of chemical transformations. Reduction of the ketone to a secondary alcohol introduces a new stereocenter and a hydrogen-bonding donor. This transformation can be achieved using various reducing agents, with the potential for stereoselective synthesis.

Alternatively, the ketone can be converted to other functional groups such as oximes, hydrazones, or thioketals. These modifications not only change the electronic nature of the side chain but can also be used to link the molecule to other chemical entities. For instance, the reaction of adamantyl ketones with hydrazides can yield hydrazone derivatives. mdpi.com

Conjugates and Hybrid Molecules Incorporating the Adamantane and Acetate/Ketone Features

The unique properties of the adamantane scaffold have led to its incorporation into a wide array of conjugates and hybrid molecules. mdpi.comnih.gov These complex structures often combine the lipophilic and rigid nature of adamantane with other pharmacophores or functional moieties to create compounds with novel characteristics.

The synthesis of such hybrids can involve the covalent attachment of adamantane derivatives to other molecules, such as monoterpenoids, through various linker strategies. nih.gov For example, adamantane-monoterpenoid conjugates have been synthesized using 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) linkers. nih.gov The functional groups on both the adamantane scaffold and the side chain, such as amines, carboxylic acids, or the ketone group, can serve as attachment points for these conjugations.

The resulting hybrid molecules can exhibit properties that are a combination of their individual components, or they may display entirely new characteristics arising from the synergistic interaction of the different moieties. scispace.com

Structure-Reactivity and Structure-Property Relationships in Analog Series

The unique three-dimensional structure of the adamantane cage imparts specific chemical and physical characteristics to its derivatives. publish.csiro.au In the context of 3-adamantanyl-2-oxopropyl acetate and its analogs, structure-reactivity and structure-property relationships are primarily dictated by modifications to three distinct regions of the molecule: the adamantyl moiety, the α-acetoxy ketone core, and the terminal acetate group. Understanding these relationships is crucial for tailoring the synthesis and properties of new analogs for specific applications, ranging from materials science to medicinal chemistry. researchgate.netnih.gov

Variations in the substitution pattern on the adamantane cage or alterations to the linker and ester functionalities can significantly influence the molecule's reactivity and physical properties. For instance, the introduction of substituents at the bridgehead positions of the adamantane nucleus can alter its electronic properties and steric profile. mdpi.com Similarly, replacing the acetate with other carboxylates or modifying the oxopropyl linker affects not only the steric and electronic environment around the carbonyl group but also introduces new functional groups that can participate in intermolecular interactions. researchgate.netnih.gov

Influence of Substituents on Molecular Conformation and Crystal Packing

X-ray diffraction studies on a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, which are close analogs of this compound, reveal that the bulky adamantyl group plays a dominant role in determining the molecular conformation. researchgate.net In these structures, the adamantyl moiety acts as a building block that consistently forces the molecule into a synclinal conformation. researchgate.netnih.gov

| Compound | Substituent on Benzoate (B1203000) Ring | Key Torsion Angle (τ1: C1—C8—C11—O2) | Observed Conformation |

|---|---|---|---|

| 2a | H | -81.2° to -84.9° | Synclinal |

| 2f | 2-Methyl | -82.3° to -85.1° | Synclinal |

| 2j | 4-Methoxy | -85.1° | Synclinal |

| 2l | 4-Nitro | -82.6° to -87.8° | Synclinal |

Table 1. Influence of substituents on the molecular conformation of 2-(adamantan-1-yl)-2-oxoethyl benzoate analogs. The data shows that despite different electronic and steric properties of the substituents, the bulky adamantane group consistently enforces a synclinal conformation. Data sourced from researchgate.net.

Structure-Property Relationships: Antioxidant and Anti-inflammatory Activity

The modification of the ester group in adamantyl-2-oxopropyl derivatives provides a clear example of structure-property relationships. A study on a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates demonstrated that the nature and position of substituents on the benzoate ring significantly impact their antioxidant and anti-inflammatory properties. nih.gov

The antioxidant activity, evaluated through a hydrogen peroxide radical scavenging test, showed that electron-withdrawing groups, particularly halogens, on the benzoate ring could enhance activity. For instance, the 2-chloro substituted analog (2b) exhibited stronger antioxidant properties than the standard compound used in the assay. nih.gov

Similarly, anti-inflammatory activity, assessed by the inhibition of protein denaturation, was found to be highly dependent on the substituent. Analogs containing nitrogen in the aromatic ring, such as those with pyridine (B92270) (2r) or nitro groups (2p, 2q), displayed potent anti-inflammatory effects, outperforming the standard drug diclofenac (B195802) sodium in the assay. nih.gov This suggests that the introduction of specific functional groups capable of hydrogen bonding or other electronic interactions can significantly enhance a particular biological property.

| Compound | Substituent on Benzoate Ring | % Inhibition of Protein Denaturation (Anti-inflammatory Activity) |

|---|---|---|

| 2a | H | 58.46 |

| 2b | 2-Chloro | 66.41 |

| 2e | 2,4-Dichloro | 69.23 |

| 2p | 3-Nitro | 89.49 |

| 2q | 4-Nitro | 91.28 |

| 2r | 2-Pyridinecarboxylate | 92.82 |

| Diclofenac Sodium (Standard) | N/A | 85.13 |

Table 2. Structure-property relationship showing the anti-inflammatory activity of various substituted 2-(adamantan-1-yl)-2-oxoethyl benzoate analogs. The data highlights that nitrogen-containing substituents significantly increase the inhibitory effect on protein denaturation compared to the unsubstituted analog and even a standard drug. Data sourced from nih.gov.

Structure-Reactivity Relationships: Reactivity of the α-Carbon

The reactivity of the α-carbon (the carbon atom between the ketone and the ester oxygen) is a key aspect of the chemistry of this class of compounds. The synthesis of α-acetoxy ketones often proceeds via the direct α-acetoxylation of a ketone precursor. frontiersin.org The mechanism of this transformation, particularly in hypervalent iodine-mediated reactions, is believed to involve an SN2 substitution on a C-bound hypervalent iodine intermediate. frontiersin.org

The structure of the adamantyl group and any substituents on it can influence the rate and stereoselectivity of such reactions. The steric bulk of the adamantane cage can hinder the approach of reagents to the α-carbon, potentially lowering reaction rates compared to less hindered ketones. Conversely, the electronic properties of the adamantyl group and any additional substituents can affect the stability of intermediates and transition states. For example, the introduction of electron-donating groups on the adamantane scaffold could potentially stabilize a positively charged intermediate or transition state, although the primary influence of the alkyl cage is generally considered to be steric rather than electronic. The stereochemical outcome of reactions at the α-position is also a critical consideration, with the bulky adamantane group likely directing incoming reagents to the opposite face, leading to high diastereoselectivity. frontiersin.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-Adamantanyl-2-oxopropyl acetate (B1210297), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: The 1D ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which reveal neighboring protons. The characteristic bulky adamantyl cage would exhibit a complex series of overlapping signals in the aliphatic region. The protons of the methylene (B1212753) group adjacent to the adamantyl cage and the ketone, as well as the methyl protons of the acetate group, would appear as distinct singlets or multiplets at specific chemical shifts.

¹³C NMR: The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. The carbonyl carbons of the ketone and the ester would resonate at characteristic downfield shifts. The carbons of the adamantane (B196018) cage would appear in the aliphatic region.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the proton network, particularly within the adamantyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the methylene protons and the carbonyl carbon of the ketone, and the methyl protons of the acetate with the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which can help to confirm the three-dimensional structure. For a relatively rigid molecule like this, NOESY can reinforce the assignments made by other techniques.

A hypothetical data table for the expected NMR signals is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Adamantyl-CH | 1.60-2.00 (m) | 28-40 | C=O (ketone) |

| -CH₂- (next to adamantyl) | 2.50 (s) | 45-55 | C=O (ketone), Adamantyl-C |

| C=O (ketone) | - | 205-215 | - |

| -O-CH₂- | 4.60 (s) | 65-75 | C=O (ester) |

| C=O (ester) | - | 170-175 | - |

| -CH₃ (acetate) | 2.10 (s) | 20-25 | C=O (ester) |

Application in Stereochemical Assignment

For 3-Adamantanyl-2-oxopropyl acetate, there are no stereocenters, and therefore, no stereoisomers such as enantiomers or diastereomers exist. The molecule is achiral. Consequently, the application of NMR for stereochemical assignment is not relevant in this specific case.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and, by extension, the elemental composition of a compound. For this compound, with a molecular formula of C₁₅H₂₂O₃, the expected exact mass would be determined to a high degree of accuracy.

| Technique | Information Provided | Expected Value for C₁₅H₂₂O₃ |

| HRMS (e.g., ESI-TOF) | Exact Mass | 250.1569 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that serves as a "fingerprint" for the molecule. The way the molecule breaks apart upon ionization can confirm the connectivity of its atoms. For this compound, characteristic fragmentation would be expected.

Expected Fragmentation Pathways:

Loss of the acetate group: A common fragmentation for esters is the cleavage of the C-O bond, which would result in a fragment corresponding to the loss of CH₃COO•.

Cleavage of the adamantyl group: The strong and stable adamantyl cation is a common fragment in the mass spectra of adamantane-containing compounds.

McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its ketone and ester functionalities.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | Stretch | 1715-1730 |

| C=O (Ester) | Stretch | 1735-1750 |

| C-O (Ester) | Stretch | 1000-1300 |

| C-H (Adamantyl) | Stretch and Bend | 2850-2950 and ~1450 |

The presence of two distinct carbonyl peaks would be a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the ketone carbonyl.

X-ray Crystallography for Solid-State Structure Determination

The resulting data would include:

Crystal System: (e.g., monoclinic, orthorhombic)

Space Group: The symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

This data would confirm the connectivity established by NMR and MS and provide an unambiguous structural proof. Studies on similar adamantyl derivatives, such as 2-(adamantan-1-yl)-2-oxoethyl benzoates, have successfully utilized X-ray diffraction to determine their synclinal conformations. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation and purity assessment of "this compound" from reaction mixtures and for its quantitative analysis. Both gas and liquid chromatography are employed, each offering distinct advantages for the analysis of this adamantane derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". In GC-MS, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The adamantane cage structure imparts significant volatility to its derivatives, making them amenable to GC analysis. For adamantane-containing ketones and esters, non-polar or medium-polarity capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), are commonly utilized. nih.gov The selection of the column and the temperature program are critical for achieving good resolution and peak shape.

A typical GC-MS analysis of a sample containing "this compound" would involve dissolving the sample in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, followed by injection into the GC. The oven temperature program would be optimized to ensure the separation of the target compound from any starting materials, byproducts, or impurities. For instance, a program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points. nih.gov

The mass spectrum of "this compound" would be expected to show characteristic fragmentation patterns. The molecular ion peak (M+) may be observed, although it can be weak for some adamantane derivatives. nih.gov More prominent peaks would likely correspond to the loss of the acetate group, the adamantyl moiety, or other stable fragments. These fragmentation patterns serve as a fingerprint for the identification of the compound, especially when compared against a spectral library or a known standard. nih.govelectronicsandbooks.com The high sensitivity and selectivity of GC-MS make it an excellent method for detecting trace impurities. electronicsandbooks.com

Table 1: Representative GC-MS Parameters for the Analysis of Adamantane Derivatives

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890B GC system or similar |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 280-300 °C |

| Injection Volume | 1-2 µL (split or splitless mode) |

| Oven Program | Example: Start at 70 °C, ramp to 300 °C at 10-15 °C/min, hold for 5-10 min |

| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) analyzer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-550 |

| Transfer Line Temp. | 280-300 °C |

| Ion Source Temp. | 230 °C |

Note: This table presents typical parameters for the analysis of adamantane derivatives and may require optimization for "this compound".

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of "this compound". HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally labile. It offers high resolution and can be used for both analytical and preparative-scale separations. rsc.orgrsc.org

Both normal-phase (NP) and reversed-phase (RP) HPLC can be applied to adamantane derivatives. rsc.orgrsc.org For "this compound," which possesses both a non-polar adamantyl group and a more polar keto-ester function, reversed-phase HPLC is often the method of choice. In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.orgchemspider.com

The retention of "this compound" in RP-HPLC is primarily governed by its hydrophobicity, which is significantly influenced by the bulky adamantyl group. rsc.org The elution order and retention time can be modulated by adjusting the composition of the mobile phase. A higher proportion of the organic solvent will decrease the retention time. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve the desired separation. griffith.edu.au

Detection in HPLC is commonly performed using an ultraviolet (UV) detector, as the carbonyl group in the keto-ester functionality of "this compound" provides a chromophore that absorbs in the UV region. For more universal detection or for compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. griffith.edu.au Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest level of analytical information, combining separation with mass-based identification. chemspider.com In fact, "3-(1-adamantyl)-2-oxopropyl acetate" has been identified in plant extracts using HPLC coupled with quadrupole time-of-flight (QTOF) mass spectrometry. rsc.orgnih.gov

Table 2: Representative HPLC Conditions for the Analysis of Adamantane Derivatives

| Parameter | Value/Description |

| HPLC System | Agilent 1290 Infinity LC System or similar |

| Column | Reversed-Phase C18 (e.g., 4.6 x 100 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (both may contain 0.1% formic acid for better peak shape) |

| Flow Rate | 0.5-1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 5-20 µL |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector (monitoring at ~210 nm) / Mass Spectrometer (MS) |

Note: This table presents typical conditions for the analysis of adamantane derivatives and may require optimization for "this compound".

Other Advanced Analytical Techniques (e.g., Chiroptical Methods for Enantiomeric Purity)

If "this compound" is synthesized in a chiral, non-racemic form, the determination of its enantiomeric purity is essential. The carbon atom alpha to the carbonyl group and adjacent to the adamantyl group could potentially be a stereocenter, depending on the substitution pattern of the adamantyl cage. Chiroptical methods are powerful, non-destructive techniques for this purpose.

These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. The primary chiroptical techniques include:

Optical Rotation (OR): This classical method measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic property of a chiral molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is a unique fingerprint of a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. It provides detailed structural information related to the absolute configuration.

For adamantane derivatives, chiroptical methods have been successfully employed to determine enantiomeric purity and absolute configuration. rsc.orgrsc.org The development of a chiral HPLC method is often the most direct way to determine enantiomeric excess (ee). This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation into two distinct peaks. The ratio of the areas of these peaks gives the enantiomeric excess. For adamantane-like structures, polysaccharide-based chiral columns are often effective.

In the absence of a suitable chiral HPLC method, chiroptical spectroscopy can provide crucial information. While these techniques may not always provide a direct measure of enantiomeric excess without a pure standard of one enantiomer, they are invaluable for confirming the presence of optical activity and for assigning the absolute configuration when compared with theoretical calculations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental for determining the three-dimensional structure and electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to find the lowest energy conformation (the ground state geometry).

Molecular Geometry: The geometry of 3-Adamantanyl-2-oxopropyl acetate (B1210297) is optimized by calculating the forces on each atom until a minimum energy structure is found. This process yields precise information on bond lengths, bond angles, and dihedral angles. The rigid adamantyl cage provides a stable, bulky anchor, while the oxopropyl acetate chain possesses conformational flexibility. Key structural parameters, such as the C=O and C-O bond lengths of the ketone and ester groups, and the angles defining the orientation of the side chain relative to the adamantane (B196018) core, can be accurately determined. For similar, complex organic molecules, DFT methods such as B3LYP with a 6-311++G(d,p) basis set have been shown to provide results that correlate well with experimental data from X-ray crystallography. researchgate.net

Electronic Structure: Analysis of the electronic structure provides insight into the molecule's reactivity and properties. The distribution of electron density can be visualized through molecular orbital plots, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on electron-rich regions and indicates sites susceptible to electrophilic attack, while the LUMO is on electron-poor regions, indicating sites for nucleophilic attack. For 3-Adamantanyl-2-oxopropyl acetate, the HOMO is expected to have significant contributions from the oxygen atoms of the carbonyl and ester groups, while the LUMO would be centered on the carbonyl carbon atoms. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. Natural Bond Orbital (NBO) analysis can further quantify charge distribution, revealing the partial charges on each atom and describing delocalization effects and hyperconjugative interactions. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Note: These are illustrative values based on calculations for analogous structures, as direct published data for this specific molecule is unavailable.

| Parameter | Functional Group | Predicted Value |

|---|---|---|

| C=O Bond Length (Ketone) | Ketone | ~1.22 Å |

| C=O Bond Length (Ester) | Ester | ~1.21 Å |

| C-O Bond Length (Ester) | Ester | ~1.35 Å |

| Ad-C Bond Length | Adamantyl-CH2 | ~1.54 Å |

| C-C-C Bond Angle | Propyl Chain | ~112° |

| O=C-O Bond Angle | Ester | ~123° |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

DFT is a highly effective tool for exploring the pathways and energy landscapes of chemical reactions. colab.ws For this compound, computational studies can elucidate its formation mechanism and predict its reactivity. An efficient synthesis for the precursor, 1-(2-oxopropyl)adamantane, involves the reaction of 1-haloadamantanes with isopropenyl acetate in the presence of iron or manganese catalysts. researchgate.net

A DFT study of this reaction would involve:

Reactant and Product Optimization: Calculating the ground state energies of the reactants (e.g., 1-bromoadamantane (B121549), isopropenyl acetate) and the product (1-(2-oxopropyl)adamantane).

Transition State Searching: Identifying the transition state (TS) structures for each elementary step of the proposed mechanism. The TS is a first-order saddle point on the potential energy surface.

Computational studies on related catalytic cycles, such as cross-coupling reactions, show that DFT can accurately model the roles of catalysts, ligands, and solvents, providing a detailed mechanistic picture that is often difficult to obtain experimentally. liverpool.ac.ukmdpi-res.com The subsequent esterification of the resulting ketone to form this compound could similarly be modeled to optimize reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. mpg.de The oxopropyl acetate side chain of this compound has several rotatable single bonds, leading to a complex conformational landscape.

MD simulations model the movements of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov A typical MD study for this molecule would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic experimental conditions.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow the molecule to explore its various conformations.

Analysis: Analyzing the resulting trajectory to identify the most stable conformers, the populations of each conformational state, and the kinetics of transitions between them. mdpi.complos.org

The primary dihedral angles of interest would be those around the C-C bonds of the propyl chain and the C-O bond of the ester. The simulation would reveal the relative energies of gauche and anti conformations and the potential for intramolecular interactions.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

These are the principal angles whose rotation would be tracked in an MD simulation to define the molecule's conformational states.

| Dihedral Angle | Atoms Defining the Angle | Expected Conformations |

|---|---|---|

| τ1 | Ad-C1-C2-C3 | Gauche, Anti |

| τ2 | C1-C2-C3-O | Gauche, Anti |

| τ3 | C2-C3-O-C(O) | Syn, Anti |

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict various spectroscopic properties, which serves as a powerful aid in the interpretation of experimental spectra. ru.nl

Vibrational Spectra (IR and Raman): After obtaining the optimized molecular geometry from DFT calculations, the vibrational frequencies can be computed by calculating the second derivatives of the energy. These calculated frequencies correspond to the normal modes of vibration. The results can be compared directly with experimental Fourier Transform Infrared (FTIR) and Raman spectra, helping to assign specific absorption bands to particular molecular motions, such as the characteristic C=O stretching of the ketone and ester groups or the C-H vibrations of the adamantyl cage. Studies on other adamantane derivatives have shown excellent agreement between DFT-predicted and experimental vibrational spectra. colab.ws

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Comparing calculated shifts with experimental data can confirm the proposed structure and help assign complex spectra.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. colab.ws This can predict the color of a compound and explain electronic transitions, such as the n → π* transitions associated with the carbonyl groups.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is not only for analysis but also for proactive design. The this compound scaffold can be used as a starting point for designing new molecules with tailored properties.

Derivative Design: By systematically modifying the parent structure in silico—for instance, by substituting the adamantyl cage, altering the length of the alkyl chain, or changing the ester group—it is possible to screen a large library of virtual compounds. plos.org Quantum chemical calculations can predict how these modifications would affect key properties like electronic structure, reactivity, or receptor binding affinity in a drug design context. nih.govacs.org

Reaction Pathway Design: Computational methods can be used to explore novel or optimized synthetic routes. acs.org For example, DFT calculations could screen different catalysts for the synthesis of the 1-(2-oxopropyl)adamantane precursor to identify candidates with higher efficiency or selectivity, potentially reducing experimental trial-and-error. researchgate.netresearchgate.net

Applications in Advanced Materials Science and Chemical Synthesis Non Clinical

Utilization as Building Blocks in Polymer Chemistry

Synthesis of Adamantane-Containing Monomers

There is no available literature describing the use of 3-Adamantanyl-2-oxopropyl acetate (B1210297) as a precursor for the synthesis of adamantane-containing monomers.

Impact on Polymer Properties (e.g., thermal stability, mechanical properties)

No studies were found that document the incorporation of 3-Adamantanyl-2-oxopropyl acetate into polymers or its subsequent impact on their properties.

Role in Supramolecular Chemistry and Host-Guest Systems

Self-Assembly of Molecular Crystals

While adamantane (B196018) derivatives are known to be excellent building blocks for the self-assembly of molecular crystals, there is no specific research on the role of this compound in this area. wikipedia.orgarxiv.orgnih.gov

Applications in Nanotechnology and Nanomaterials

There is no documented application of this compound in the field of nanotechnology or in the creation of nanomaterials.

Table of Mentioned Compounds

Use as Synthetic Intermediates and Chiral Auxiliaries

The utility of a compound as a synthetic intermediate hinges on its ability to participate in chemical reactions to form more complex molecules. While the adamantane moiety is known for its rigid, bulky structure, which can be advantageous in directing the stereochemistry of reactions, there is no specific literature detailing the use of this compound for this purpose.

Similarly, a chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. For an adamantane-containing molecule to function as a chiral auxiliary, it would typically need to possess a chiral center and be readily attached to and removed from a substrate. While chiral adamantane derivatives have been synthesized and utilized in asymmetric synthesis, no studies were found that specifically employ this compound in this capacity. The inherent achirality of the parent adamantane structure, unless appropriately substituted, precludes its direct use as a chiral auxiliary.

Role in Catalyst Development

The adamantane scaffold has been recognized for its potential in catalyst design, primarily due to its steric bulk and robust, inert nature. These characteristics can influence the activity and selectivity of a catalyst by creating a specific steric environment around the active site. Adamantane-containing ligands have been incorporated into various organometallic and organocatalytic systems.

However, a review of the available literature and chemical databases did not yield any specific instances of this compound being used in the development of catalysts, either as a ligand, a support, or a precursor to a catalytically active species. Research in the field has focused on other functionalized adamantane derivatives for these applications.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Strategies

Current synthetic routes to adamantane (B196018) ketones often rely on multi-step processes starting from pre-functionalized adamantanes like 1-bromoadamantane (B121549). researchgate.net A key area for future research is the development of more atom-economical, efficient, and environmentally benign synthetic methods.

Future strategies should focus on the direct functionalization of adamantane's C-H bonds, which would represent a significant improvement over classical methods. mdpi.com Areas for exploration include:

Direct C-H Acetonylation: Investigating transition-metal catalyzed or photocatalytic methods to directly couple an acetone (B3395972) enolate equivalent to the adamantane core, bypassing the need for halogenated intermediates.

Sustainable Oxidation and Esterification: Developing one-pot procedures that combine the oxidation of a precursor like 1-adamantylpropanol with subsequent acetylation, using green oxidants and catalysts.

Mechanochemical Synthesis: Exploring solid-state synthesis using ball-milling to reduce solvent waste and potentially access novel reaction pathways.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Direct C-H Functionalization | High atom economy, reduced steps, avoids hazardous reagents. mdpi.com | Achieving high selectivity for the desired position, catalyst cost and stability. |

| One-Pot Oxidation/Acetylation | Improved process efficiency, reduced purification steps, time-saving. | Compatibility of reaction conditions, avoiding over-oxidation or side reactions. |

| Mechanochemical Synthesis | Reduced or no solvent use, potential for improved yields and shorter reaction times. | Scalability, monitoring reaction progress, understanding the solid-state mechanism. |

Exploration of Novel Reactivity Patterns for the 3-Adamantanyl-2-oxopropyl Acetate (B1210297) Core

The 3-Adamantanyl-2-oxopropyl acetate molecule possesses multiple reactive sites: the adamantane cage, the ketone, and the acetate ester. The steric hindrance imposed by the bulky adamantyl group can be expected to modulate the reactivity of these functional groups in unique ways. researchgate.net

Future research should aim to systematically explore these reactivities:

Selective Cage Functionalization: Investigating late-stage C-H functionalization of the adamantane scaffold of the intact molecule to install additional functional groups, creating a library of diverse derivatives.

Enolate Chemistry: Exploring the chemistry of the ketone's enolate, such as stereoselective alkylations, aldol (B89426) reactions, and conjugate additions, where the adamantane group may act as a chiral auxiliary or a steric directing group.

Intramolecular Cyclizations: Designing derivatives that can undergo intramolecular reactions, such as cyclizations between a functionalized adamantane ring and the side chain, to generate novel polycyclic systems.

Table 2: Unexplored Reactivity in this compound

| Reactive Site | Proposed Reaction | Potential Outcome |

|---|---|---|

| Adamantane C-H Bonds | Directed C-H oxidation or amination. mdpi.comwhiterose.ac.uk | Introduction of hydroxyl or amino groups for creating new bioactive analogues or material precursors. |

| Ketone Carbonyl | Asymmetric reduction or addition of organometallic reagents. | Synthesis of chiral alcohols with potential applications in asymmetric catalysis or as chiral building blocks. |

| α-Methylene Group | Krapcho decarboxylation of derivatives or Mannich reactions. | Access to functionalized adamantyl ketones and amino ketones. |

| Acetate Group | Transesterification with functional alcohols or enzymatic hydrolysis. | Attachment of polymerizable groups or probes; creating a precursor for further derivatization. |

Expansion into New Functional Materials and Sensing Applications

The incorporation of adamantane into polymers and other materials can enhance their thermal stability, solubility in organic media, and resistance to dry etching. google.com The unique structure of this compound makes it an attractive building block for advanced materials.

Promising avenues for research include:

Polymer Synthesis: Using the molecule as a monomer or a functional additive in polymerization reactions. For instance, the acetate group could be replaced with a polymerizable group like an acrylate. google.com The resulting polymers could find use in photolithography as photoresist materials or as high-performance plastics.

Supramolecular Chemistry: Exploiting the strong, non-covalent host-guest interactions between the adamantane moiety and host molecules like cyclodextrins. rsc.org This could be used to construct self-assembling materials, drug delivery systems, or responsive hydrogels. pensoft.net

Sensor Development: The keto-acetate portion of the molecule could act as a chelating unit for metal ions, forming the basis for new colorimetric or fluorescent sensors. The adamantane group can facilitate immobilization onto sensor surfaces or enhance solubility in specific media.

Advanced Computational Approaches for Rational Design

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work. bohrium.comresearchgate.net Applying advanced computational methods to this compound can accelerate the discovery of new derivatives and applications.

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structures and dynamic behavior of the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation barriers, and predict the regioselectivity and stereoselectivity of potential reactions. bohrium.commdpi.com This can help prioritize synthetic targets and optimize reaction conditions.

Molecular Docking and Dynamics: If the molecule is explored for biological applications, molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities to protein targets, guiding the rational design of more potent analogues. tandfonline.comnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. beilstein-journals.org The synthesis of adamantane derivatives has been shown to benefit from flow-based procedures. nih.govdurham.ac.uk

The integration of modern automation and flow chemistry represents a major emerging trend:

Continuous Flow Synthesis: Developing a multi-step, continuous flow process for the synthesis of this compound and its derivatives. acs.org This would be particularly valuable for handling hazardous reagents or intermediates and for enabling large-scale production. durham.ac.uk

Automated Library Synthesis: Combining flow reactors with automated liquid handlers and purification systems to rapidly generate libraries of related compounds. This high-throughput approach would be invaluable for screening for new functional materials or bioactive compounds. cam.ac.uk

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., IR, NMR spectroscopy) into the flow setup to monitor reaction progress and enable automated optimization of reaction conditions, leading to higher yields and purity.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 3-Adamantanyl-2-oxopropyl acetate?

- Methodology : Key steps include (1) functionalizing the adamantane core via Friedel-Crafts alkylation using 3-hydroxyadamantane-1-carboxylic acid in methanesulfonic acid at 40–50°C, followed by esterification ; (2) controlling reaction time, solvent polarity (e.g., dioxane/water mixtures), and stoichiometric ratios of reagents (e.g., HATU, DIPEA) to minimize side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodology :

- HPLC : Use a mobile phase of acetonitrile/tetrahydrofuran (65:35) with UV detection at 254 nm for impurity profiling (e.g., detecting adamantane-related byproducts) .

- Spectroscopy : FT-IR for ketone (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups; ¹H/¹³C NMR to confirm adamantane proton environments (δ 1.6–2.1 ppm) and acetate methyl groups (δ 2.0 ppm) .

- Elemental analysis : Verify carbon/hydrogen/nitrogen ratios (±0.3% tolerance) .

Q. How should this compound be stored to prevent degradation?

- Methodology : Store in amber glass vials under inert gas (argon) at –20°C. Avoid exposure to moisture and light, as adamantane esters are prone to hydrolysis under acidic/basic conditions . Pre-packaged molecular sieves (3Å) can adsorb residual water in storage containers.

Q. What are common synthetic impurities, and how can they be minimized?

- Methodology :

- Byproducts : Adamantane carboxylic acid (from over-oxidation) or unreacted 2-oxopropyl intermediates. Use controlled stoichiometry (1:1.2 molar ratio of adamantane precursor to esterifying agent) .

- Mitigation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Recrystallization from ethanol/water mixtures improves purity (>98%) .

Advanced Research Questions

Q. How can conflicting data on reaction yields in adamantane functionalization be resolved?

- Methodology : Discrepancies often arise from catalyst selection (e.g., PdCl₂(PPh₃)₂ vs. SnCl₄). For example, Pd-based systems may require additives like poly(methylhydrosiloxane) to suppress metal precipitation . Optimize catalytic loading (5–10 mol%) and reaction time (12–24 hrs) while tracking intermediates via LC-MS .

Q. What strategies enhance the metabolic stability of adamantane-containing compounds in biological systems?

- Methodology :

- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) at the adamantane C3 position to reduce cytochrome P450-mediated oxidation .

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via UPLC-QTOF. Compare half-lives with non-adamantane analogs .

Q. How does the adamantane core influence physicochemical properties compared to non-rigid analogs?

- Methodology :

- LogP measurement : Adamantane increases hydrophobicity (e.g., logP ~3.5 vs. 2.1 for cyclohexane analogs) due to its rigid, lipophilic structure .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to assess melting points (e.g., adamantane derivatives typically melt >170°C vs. ~100°C for linear-chain esters) .

Q. What computational approaches predict target interactions for adamantane-based compounds?

- Methodology :

- Docking studies : Use AutoDock Vina with adamantane’s van der Waals parameters adjusted for rigidity. Validate with SPR binding assays (e.g., KD measurements for cannabinoid receptors) .

- MD simulations : Analyze adamantane’s conformational stability in lipid bilayers (1 µs trajectories) to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.